molecular formula C18H18N2O4S2 B2720780 (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896347-57-2

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2720780
CAS No.: 896347-57-2
M. Wt: 390.47
InChI Key: BVCIDEWTSJSCBD-HNENSFHCSA-N
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Description

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetically designed small molecule featuring a benzothiazole core, a strategically important scaffold in medicinal chemistry. Benzothiazole derivatives have demonstrated significant potential in anticancer research, with studies showing they can exert cytotoxic effects against a range of cancer cell lines, including liver carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast carcinoma (MDA-MB-231) . The mechanism of action for compounds within this class is multifaceted; they may function by inducing G2/M phase cell cycle arrest and triggering apoptosis through mitochondrial pathways . The specific (Z)-configuration of the imine bond in this molecule, along with its 3-ethyl and 4-methoxy substitutions on the benzothiazole ring and a terminal methylsulfonyl group, is engineered to optimize its electronic properties, binding affinity, and metabolic stability for interaction with biological targets. This compound is intended for use in non-human research applications, specifically in hit-to-lead optimization campaigns, mechanism of action studies in oncology, and structure-activity relationship (SAR) investigations to develop novel therapeutic agents. It is supplied as a high-purity solid for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-20-16-14(24-2)6-5-7-15(16)25-18(20)19-17(21)12-8-10-13(11-9-12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIDEWTSJSCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_2O_3S. The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methylsulfonyl group enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring can lead to enhanced potency against breast cancer cells, with some derivatives showing nanomolar activity .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. A study on related compounds revealed that specific substitutions on the thiazole moiety resulted in potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Thiazole compounds have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. The compound's ability to modulate cytokine release and reduce oxidative stress markers has been documented in various in vitro models .

Case Studies

  • Antitumor Efficacy :
    • A derivative of the compound was tested against human breast cancer cell lines, showing an IC50 value of approximately 50 nM. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
  • Antimicrobial Screening :
    • In a study assessing a series of thiazole derivatives, one compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial activity. The study emphasized the role of electron-withdrawing groups in enhancing antimicrobial efficacy .
  • Inflammation Model :
    • In an experimental model of induced inflammation, treatment with a thiazole derivative resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents : Electron-withdrawing groups at specific positions on the aromatic rings enhance biological activity.
  • Thiazole Ring Modifications : Alterations in the thiazole ring structure can significantly impact potency and selectivity for various biological targets.
Substituent PositionTypeEffect on Activity
OrthoElectron-withdrawingIncreased potency against cancer cells
ParaSmall atomsEnhanced solubility and bioavailability

Scientific Research Applications

Antibacterial Activity

Recent studies indicate that (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial biofilms and inhibiting protease activity, leading to bacterial cell death.

In a study published in the Journal of Medicinal Chemistry, the compound demonstrated zones of inhibition comparable to established antibiotics when tested using standard agar diffusion methods.

Antifungal Activity

The compound also shows promising antifungal activity against species such as Candida albicans and Aspergillus niger. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing that it could inhibit fungal growth at low concentrations. This positions it as a potential candidate for developing new antifungal agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate apoptotic pathways, leading to cell cycle arrest and increased rates of cancer cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol and appropriate aldehydes or ketones.
  • Introduction of the Ethyl Group : An ethyl substituent is introduced via alkylation reactions.
  • Methylsulfonylation : The methylsulfonyl group is added through sulfonation reactions using methylsulfonyl chloride.
  • Final Coupling : The final product is obtained by coupling the intermediates under specific reaction conditions.

Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles for sustainability.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with several benzamide and heterocyclic derivatives reported in the literature. Key differences lie in substituent groups and their electronic/steric effects:

Compound Name Key Substituents on Thiazole/Benzamide Notable Functional Groups Reference
Target Compound 3-ethyl, 4-methoxy, 4-methylsulfonyl Methylsulfonyl, methoxy, ethyl -
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 5-isoxazolyl, 3-phenyl Isoxazole, phenyl
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl, 4-fluoro, 4-azepan-sulfonyl Azepan-sulfonyl, fluoro
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-methoxyphenyl), 4-phenyl Phenyl, methoxyphenyl, methyl

Key Observations :

  • Substituent Position : The 4-methoxy group in the target compound may increase solubility compared to 4-fluoro (in ) or phenyl substituents (in ), as methoxy groups are more hydrophilic.
  • Steric Effects : The ethyl group at position 3 introduces moderate steric bulk, contrasting with the phenyl or methoxyphenyl groups in and , which may hinder rotational freedom or target access.

Key Observations :

  • Higher yields (80–90%) are achieved in cyclization reactions (e.g., triazole-thiones in ), while condensation steps (as in ) typically yield 70–80%. The target compound’s synthesis may require optimized stoichiometry to match these benchmarks.
Spectral and Analytical Data

Critical spectral features highlight structural differences:

Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR (Key Signals) MS (Major Fragments) Reference
Target Compound ~1660–1680 (C=O) δ 1.2–1.5 (t, CH3CH2), δ 3.8–4.0 (s, OCH3) m/z 430–450 (M+) -
Compound 6 1606 (C=O) δ 7.36–8.13 (Ar-H), δ 7.95 (isoxazole-H) m/z 348 (M+)
Compound 8a 1679, 1605 (2C=O) δ 2.49 (CH3), δ 7.47–8.39 (Ar-H) m/z 414 (M+)
(Z)-N-[3-(2-Methoxyphenyl)... Not reported δ 2.83 (s, CH3), δ 7.46–8.32 (Ar-H) m/z 392 (M+)

Key Observations :

  • The target compound’s methylsulfonyl group may downfield-shift aromatic protons in ^1^H-NMR compared to methyl or phenyl substituents in .
  • IR C=O stretches align with benzamide derivatives (~1600–1680 cm⁻¹), but the methylsulfonyl group may introduce additional S=O bands near 1150–1300 cm⁻¹, as seen in .

Q & A

Q. What are the key steps for synthesizing (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization, amidation, and sulfonylation. For example, highlights the need for controlled conditions (e.g., nitrogen atmosphere, reflux in ethanol-water mixtures) to ensure purity and yield . Key steps:

Cyclization : Formation of the benzothiazole core via precursors like 3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-one.

Amidation : Coupling with 4-(methylsulfonyl)benzoyl chloride under basic conditions.

Purification : Use of column chromatography or recrystallization.

  • Optimization : Varying catalysts (e.g., CuI for azide-alkyne cycloadditions ), solvent polarity, and reaction time improves yields (e.g., 63–99% yields reported in similar syntheses ).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical data points should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton shifts at δ 7.8–8.2 ppm ).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 461.6 ).
  • HPLC : Assess purity (>95% as per ).
    Example Data Table :
TechniqueKey Peaks/DataReference
1H NMRδ 8.1 ppm (vinyl H), δ 3.2 ppm (SO2CH3)
HRMS (ESI+)m/z 462.0954 [M+H]+
HPLC Retention12.3 min (98% purity)

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50 values ).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
  • Dosage : Start with 1–50 µM ranges, noting cytotoxicity via lactate dehydrogenase (LDH) assays.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Modifications :

Sulfonyl Group : Replace methylsulfonyl with ethylsulfonyl to enhance lipophilicity .

Benzothiazole Core : Introduce electron-withdrawing groups (e.g., -NO2) to stabilize the Z-configuration .

  • Assays : Compare IC50 values across derivatives using dose-response curves. shows thiazole derivatives with allyl/propynyl substituents improve anticancer activity .

Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate interactions with ATP-binding pockets (e.g., EGFR kinase ).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities .

Q. How can researchers resolve contradictions in synthetic yields or analytical data across studies?

  • Methodological Answer :
  • Yield Discrepancies : Reproduce reactions with strict anhydrous conditions (e.g., used nitrogen atmosphere ).
  • NMR Signal Splitting : Verify solvent effects (e.g., DMSO-d6 vs. CDCl3) and temperature (variable-temperature NMR).
  • Purity Issues : Employ orthogonal methods (HPLC + LC-MS) to detect trace impurities .

Q. What advanced analytical methods are critical for studying its metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .
  • Degradation Products : Use H/D exchange experiments and high-resolution MS to identify hydrolytic/byproduct pathways.
  • Table : Common Metabolic Modifications
ModificationEnzyme InvolvedDetection Method
DemethylationCYP450 3A4LC-MS/MS
Sulfoxide FormationFlavin monooxygenasesHRMS

Key Considerations for Researchers

  • Contradictions : Some evidence reports varying yields (63–99% ); reproducibility requires strict condition control.
  • Data Integrity : Cross-validate spectral data with PubChem/CAS entries (e.g., CAS 850909-77-2 ).

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